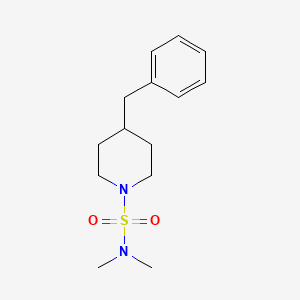

![molecular formula C22H27N3O2 B5536568 (1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives involves multi-step chemical reactions, focusing on achieving specific stereochemistry and functional group incorporation. For instance, Fernandez et al. (1992) synthesized a series of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide, showcasing the intricate steps involved in obtaining these complex molecules and their derivatives through detailed NMR spectroscopy and X-ray diffraction studies (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using techniques like X-ray crystallography, revealing detailed conformational data and the spatial arrangement of atoms within the molecule. For example, the crystal structure of certain diazabicyclo nonane derivatives provided insights into their flattened chair-chair conformation and the positioning of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets (Fernández et al., 1992).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives undergo various chemical reactions, including N-substitution and transformations that impact their chemical properties significantly. Studies on transformations of related structures have elucidated mechanisms and conditions under which these compounds react, providing a foundation for understanding how the “(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide” might behave under similar chemical reactions (Nikit-skaya et al., 1970).

Physical Properties Analysis

The physical properties of diazabicyclo nonane derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are essential for the compound's application in further chemical reactions and pharmaceutical formulations. The synthesis and characterization of compounds like “(2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide” provide valuable data on their physical characteristics (Xiao‐Hui Liu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in understanding the compound's potential applications. The study of diazabicyclo[3.3.1]nonane scaffolds for nicotinic acetylcholine receptor ligands highlights the importance of the chemical structure on the compound's biological activity and interaction with receptors (Eibl et al., 2013).

科学的研究の応用

Sigma Receptor Ligands and Cytotoxic Activity

A significant application of derivatives of diazabicyclo[3.2.2]nonane compounds, such as (1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide, is in the synthesis of bicyclic σ receptor ligands. These ligands have been found to display high σ1 receptor affinity. Research by Geiger et al. (2007) showed that these compounds have potential in inhibiting cell growth in certain human tumor cell lines, notably in small cell lung cancer, suggesting a potential application in cancer therapy (Geiger et al., 2007).

Structural and Conformational Studies

Fernández et al. (1992) conducted a study focusing on the synthesis and structural analysis of similar diazabicyclo[3.3.1]nonane derivatives. This research contributes to the understanding of the molecular structure and conformation of these compounds, which is essential in designing drugs with specific pharmacological properties (Fernández et al., 1992).

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Eibl et al. (2013) explored the use of 3,7-diazabicyclo[3.3.1]nonane scaffold in compounds interacting with nicotinic acetylcholine receptors (nAChRs). These studies contribute to the development of compounds with higher affinities and selectivity for certain nAChR subtypes, potentially useful in treating neurological disorders (Eibl et al., 2013).

Anti-Inflammatory and Analgesic Activity

Liu et al. (2017) synthesized a compound related to the diazabicyclo[3.2.1] octane structure and tested its anti-inflammatory properties. Their research indicated promising in vivo anti-inflammatory activity, highlighting the potential use of such compounds in treating inflammatory conditions (Liu et al., 2017).

特性

IUPAC Name |

(1S,5R)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-27-21-10-6-5-9-20(21)23-22(26)25-15-18-11-12-19(25)16-24(14-18)13-17-7-3-2-4-8-17/h2-10,18-19H,11-16H2,1H3,(H,23,26)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSDXTHDCZNSGJ-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CC3CCC2CN(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)